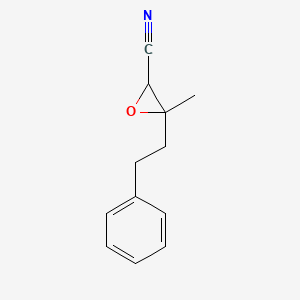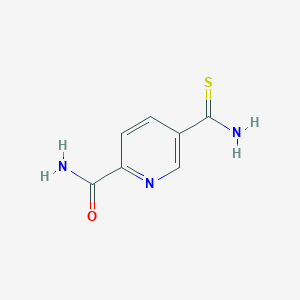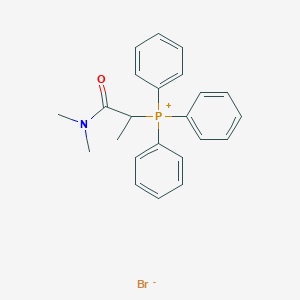![molecular formula C14H20N2O4 B13151492 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Pyridine Derivative: The protected amino acid is then reacted with 3-methylpyridine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would include the protection of the amino group, coupling reactions, and purification steps to obtain the final product in high yield and purity.
化学反应分析
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the amino acid side chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, deprotection would yield the free amino acid, while substitution reactions could introduce various functional groups onto the pyridine ring.
科学研究应用
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects. The Boc protecting group can be removed to reveal the active amino acid, which can then participate in biochemical pathways.
相似化合物的比较
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a pyridine ring.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyridin-3-yl)propanoic acid: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid is unique due to the presence of the 3-methylpyridine moiety, which can impart specific chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with desired characteristics.
属性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-6-5-7-15-10(9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI 键 |
DSJXTJZRCOLMEG-NSHDSACASA-N |
手性 SMILES |
CC1=C(N=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1=C(N=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)





